Rifaximin

Descripción

Propiedades

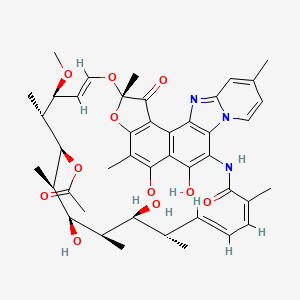

IUPAC Name |

[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H51N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-51H,1-10H3,(H,45,53)/b12-11-,17-15-,21-13-/t20-,22+,23+,24+,27-,35-,36+,39+,43-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCRJKRKKOLAOJ-LGPAXTBISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C\C=C(/C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)\C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H51N3O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

785.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rifaximin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015351 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.38e-03 g/L | |

| Record name | Rifaximin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015351 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80621-81-4 | |

| Record name | 2,7-(Epoxypentadeca[1,11,13]trienimino)benzofuro[4,5-e]pyrido[1,2-a]benzimidazole-1,15(2H)-dione, 25-(acetyloxy)-5,6,21,23-tetrahydroxy-27-methoxy-2,4,11,16,20,22,24,26-octamethyl-, (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Rifaximin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015351 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Core Synthesis from Rifamycin O and 2-Amino-4-Methylpyridine

This compound is synthesized via a condensation reaction between rifamycin O and 2-amino-4-methylpyridine. The reaction occurs in a solvent system typically comprising water and ethyl alcohol in volumetric ratios between 1:1 and 2:1. Optimal temperatures range from 40°C to 60°C, with a reaction duration of 2–8 hours. A molar excess of 2-amino-4-methylpyridine (2.0–3.5 equivalents) ensures complete conversion of rifamycin O. Post-reaction, the mixture is cooled to room temperature, and a weak reducing agent—such as ascorbic acid or sodium dithionate—is introduced to mitigate oxidation byproducts.

An alternative method employs a ternary solvent system of water, ethyl alcohol, and acetone (6:3:2 to 3:3:1 volumetric ratio) at 15°C–40°C for 20–36 hours. This approach enhances yield by stabilizing intermediates, with acetone acting as a co-solvent to improve reagent solubility.

Table 1: Comparative Reaction Conditions for this compound Synthesis

Post-Synthesis Purification

Crude this compound is purified through sequential dissolution and precipitation steps. In one protocol, the raw product is dissolved in ethyl alcohol at 45°C–65°C, followed by water-induced precipitation. The precipitate is washed with ethyl alcohol/water (7:3 ratio) to remove unreacted 2-amino-4-methylpyridine. Adjusting the pH to 2.0 using hydrochloric acid further eliminates residual amines.

A second purification strategy involves suspending the crude product in ≥95% ethyl alcohol at 35°C–45°C for 2.5–3.5 hours, followed by progressive cooling to 10°C. This temperature-controlled crystallization enhances polymorphic purity, yielding this compound with ≤7% water content.

Polymorphic Control and Crystalline Forms

This compound α, β, and γ Polymorphs

This compound exists in three polymorphic forms (α, β, γ), each with distinct physicochemical properties. The β form is obtained by drying the precipitate to 5.0%–6.0% water content, whereas the α form requires drying to <4.5%. The γ polymorph is produced by dissolving α or β forms in ethyl alcohol/water (7:3 ratio) at 50°C–60°C, followed by rapid cooling to 0°C.

Table 2: Polymorphic Conversion Conditions

Impact of Polymorphism on Bioavailability

The γ form exhibits superior solubility in bile salts compared to α and β, making it preferable for treating hepatic encephalopathy. Crystallization protocols prioritizing γ-form yield involve prolonged stirring at 0°C (6–24 hours) to ensure complete phase transition.

Industrial-Scale Manufacturing Considerations

Regulatory Compliance and Drug Substance Specifications

The FDA mandates rigorous control over this compound’s molecular identity, with a defined molecular formula of C43H51N3O11 and a molecular weight of 785.89 g/mol. Drug substance manufacturers must adhere to cGMP standards, with batch consistency verified via HPLC and Karl Fischer titration.

Challenges in this compound Synthesis

Análisis De Reacciones Químicas

Types of Reactions: Rifaximin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .

Common Reagents and Conditions: Common reagents used in the chemical reactions of rifamixin include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed: The major products formed from the chemical reactions of rifamixin include various derivatives with enhanced antibacterial activity. These derivatives are often tested for their efficacy in treating different bacterial infections .

Aplicaciones Científicas De Investigación

2.1. Irritable Bowel Syndrome (IBS)

Rifaximin is indicated for treating IBS with diarrhea (IBS-D). Clinical trials have demonstrated its efficacy in alleviating multiple symptoms associated with IBS-D, including abdominal pain, bloating, and stool consistency issues. A meta-analysis indicated that patients treated with this compound experienced significant improvements in global IBS symptoms compared to placebo .

Table 1: Efficacy of this compound in IBS-D

| Study | Treatment Duration | Response Rate (this compound) | Response Rate (Placebo) | p-value |

|---|---|---|---|---|

| TARGET 1 | 2 weeks | 40.7% | 31.7% | <0.001 |

| TARGET 2 | 2 weeks | 40.7% | 31.7% | <0.001 |

| Open-label Extension | 10 weeks | 38.1% | 31.5% | 0.03 |

2.2. Traveler's Diarrhea

This compound is effective in treating traveler's diarrhea caused by non-invasive strains of Escherichia coli. Its rapid onset of action makes it suitable for prophylactic use in high-risk travelers .

2.3. Hepatic Encephalopathy

This compound is approved for preventing recurrent hepatic encephalopathy (HE) in patients with liver disease. Studies have shown that this compound significantly reduces hospitalization rates related to HE and improves health-related quality of life (HRQOL) metrics .

Table 2: this compound in Hepatic Encephalopathy Management

| Study | Hospitalization Rate (this compound) | Hospitalization Rate (Placebo) | p-value |

|---|---|---|---|

| Long-term Use Study | 0.45 events/year | 1.31 events/year | <0.0001 |

3.1. Small Intestinal Bacterial Overgrowth (SIBO)

Recent studies indicate that this compound can effectively treat SIBO, leading to symptom remission in patients with IBS who also exhibit signs of bacterial overgrowth .

3.2. Diverticular Disease

Emerging evidence suggests that this compound may help prevent recurrent diverticulitis and manage uncomplicated diverticular disease, although further studies are required to establish its efficacy in these conditions .

Case Studies

Case Study: this compound for IBS-D Management

A cohort study involving 1258 patients demonstrated that those treated with this compound showed significant improvements across multiple IBS-D symptoms compared to placebo, particularly regarding abdominal pain and bloating responses .

Case Study: this compound and Hepatic Encephalopathy

In a clinical trial assessing long-term this compound use, patients exhibited a notable reduction in HE-related hospitalizations and improved cognitive function as measured by neuropsychometric tests .

Safety Profile

This compound is generally well-tolerated, with a low incidence of adverse effects compared to traditional antibiotics. Common side effects include headache and constipation, but these are typically mild and transient .

Mecanismo De Acción

Rifaximin exerts its effects by inhibiting bacterial RNA synthesis. It binds to the beta-subunit of bacterial DNA-dependent RNA polymerase, blocking the translocation step of transcription. This inhibition prevents the synthesis of RNA, leading to the death of susceptible bacteria . The molecular targets of rifamixin include various bacterial species that cause gastrointestinal infections .

Comparación Con Compuestos Similares

Non-Absorbable Disaccharides (Lactulose/Lactitol)

Mechanism : Lactulose and lactitol reduce ammonia absorption via acidification of colonic contents and osmotic laxation.

Efficacy :

- HE Treatment: Rifaximin demonstrates comparable efficacy to lactulose in improving HE symptoms and reducing ammonia levels . However, combination therapy (this compound + lactulose) significantly outperforms lactulose monotherapy in reducing hospital stays (23.8% vs. 49.1% mortality; p<0.05) and HE recurrence .

- Prevention: this compound reduces breakthrough HE episodes by 33% compared to placebo or disaccharides (RR = 1.33, 95% CI = 1.18–1.49; p<0.01) .

Table 1: this compound vs. Lactulose in HE

| Parameter | This compound + Lactulose | Lactulose Alone | Reference |

|---|---|---|---|

| Mortality (6 months) | 23.8% | 49.1% | |

| HE Recurrence Rate | 33% reduction | — | |

| Hospital Stay Reduction | Significant | None |

Neomycin and Paromomycin

Mechanism: These aminoglycosides inhibit bacterial protein synthesis but have systemic absorption risks. Efficacy:

- This compound is at least as effective as neomycin and paromomycin in improving neurological symptoms and lowering ammonia levels in HE . Safety: this compound’s non-absorbable nature avoids nephrotoxicity and ototoxicity associated with aminoglycosides .

Probiotics

Mechanism : Probiotics modulate gut microbiota to reduce ammonia-producing bacteria.

Efficacy :

- In minimal HE (MHE), this compound achieved 70.9% symptom improvement vs. 50% with probiotics (p<0.05) . Limitations: Limited head-to-head trials exist; probiotics are less studied for severe HE .

Systemic Antibiotics (Ciprofloxacin, Nalidixic Acid)

Mechanism: Fluoroquinolones inhibit DNA gyrase but face resistance issues. Efficacy:

- In Vitro Activity : this compound’s MIC₅₀ (8–64 μg ml⁻¹) is higher than ciprofloxacin’s (0.03–0.12 μg ml⁻¹), indicating lower potency . However, high gut concentrations (>8,000 μg ml⁻¹) overcome this limitation .

- Traveler’s Diarrhea : this compound shows 48–72% efficacy against diarrheagenic E. coli but lower activity against Campylobacter .

Resistance : this compound has minimal cross-resistance with systemic antibiotics due to its unique pharmacokinetics .

Table 2: Antimicrobial Activity Comparison

| Pathogen | This compound MIC₉₀ (μg ml⁻¹) | Ciprofloxacin MIC₉₀ (μg ml⁻¹) | Reference |

|---|---|---|---|

| E. coli | 16–128 | 0.03–0.12 | |

| Campylobacter spp. | >128 | 0.25–1.0 |

Generic this compound Formulations

Dissolution Profiles :

- Generic brands (G1, G2) show significant dissolution differences vs. the leader brand in simulated intestinal media (M1, M2):

Actividad Biológica

Rifaximin is a non-systemic antibiotic primarily used for gastrointestinal infections and conditions such as hepatic encephalopathy. Its unique properties and mechanisms of action have made it a subject of extensive research, highlighting its multifaceted biological activity.

Chemical and Pharmacological Properties

This compound is a structural analogue of rifampicin, characterized by its ability to inhibit bacterial RNA synthesis by binding to the β subunit of bacterial DNA-dependent RNA polymerase. This mechanism leads to its broad-spectrum antibacterial activity against various enteric pathogens while maintaining a localized action in the gut. Notably, this compound's non-absorbable nature allows it to exert effects without significant alterations in the gut microbiota composition, distinguishing it from traditional antibiotics .

This compound exhibits several mechanisms that contribute to its therapeutic effects:

- Antimicrobial Activity : this compound demonstrates both bactericidal and bacteriostatic properties. It effectively reduces bacterial virulence and pathogenicity by inhibiting bacterial translocation across the gastrointestinal epithelium and decreasing bacterial adherence to epithelial cells .

- Immune Modulation : this compound acts as a human Pregnane X Receptor (PXR) agonist, which plays a crucial role in modulating gut-immune signaling. Activation of PXR leads to the downregulation of pro-inflammatory cytokines such as IL-6, IL-10, and TNF-α, thereby reducing inflammation in conditions like inflammatory bowel disease (IBD) and improving intestinal barrier function .

- Gut Microenvironment Modulation : By altering the release and absorption of endotoxins and bacterial metabolites, this compound helps restore balance within the gut microenvironment. This cytoprotective effect contributes to its efficacy in treating various gastrointestinal disorders .

Clinical Applications

This compound is primarily indicated for:

- Hepatic Encephalopathy : It reduces the recurrence of hepatic encephalopathy episodes in patients with liver cirrhosis by decreasing ammonia-producing bacteria in the gut .

- Irritable Bowel Syndrome (IBS) : Clinical studies have shown this compound's effectiveness in alleviating symptoms associated with IBS, possibly due to its impact on gut flora and inflammation .

- Traveler’s Diarrhea : this compound is also prescribed for the treatment of non-invasive strains of E. coli that cause traveler’s diarrhea .

Table 1: Summary of this compound's Biological Activities

Case Study: this compound in Hepatic Encephalopathy

A study involving patients with liver cirrhosis demonstrated that those treated with this compound experienced fewer episodes of hepatic encephalopathy compared to those receiving placebo. The treatment group showed significant improvements in cognitive function, attributed to reduced gut-derived toxins and improved gut-liver communication .

Case Study: this compound for IBS

In a randomized controlled trial, patients with IBS who received this compound reported significant symptom relief compared to controls. The study highlighted this compound's ability to modify gut microbiota composition favorably without causing dysbiosis, which is often seen with other antibiotics .

Q & A

Q. What validated analytical methods are recommended for quantifying Rifaximin in pharmaceutical formulations, and how are they optimized for accuracy?

this compound quantification in formulations employs eco-friendly, high-precision methods such as HPLC-MS and capillary electrophoresis (CE) . For example, HPLC-MS achieved a linear range of 50–500 μg/mL with a correlation coefficient (R²) of 0.9993, validated via ANOVA to confirm linearity . CE demonstrated interday precision (RSD = 1.56%) and low detection limits (LOD = 11 μg/mL) using ethanol-water solvents to minimize environmental impact . Near-infrared spectroscopy (NIRS) with multivariate calibration (e.g., PLS regression) is also effective, particularly for suspensions, with training sets optimized to reduce prediction errors .

Q. How do randomized controlled trial (RCT) designs evaluate this compound’s safety profile in irritable bowel syndrome (IBS)?

Phase 2b/3 RCTs use double-blind, placebo-controlled protocols with pooled safety analyses. For example, AE incidence in IBS patients was assessed over 12-week follow-ups, with statistical comparisons via Mann-Whitney U tests (for non-normal data) and ANOVA (for repeated measures). Meta-analyses of 5 RCTs confirmed no significant AE differences between this compound and placebo, supporting its short-term tolerability .

Q. What clinical evidence supports this compound’s efficacy in hepatic encephalopathy (HE), and what endpoints are prioritized?

Phase III RCTs demonstrated this compound reduces HE recurrence risk by 59% in advanced cirrhosis patients, with endpoints including time to first hospitalization , serum ammonia levels , and psychometric tests (e.g., asterixis grading). A meta-analysis of 12 RCTs (n=565) showed this compound’s equivalence to lactulose in efficacy (OR = 0.96) but superior safety (OR = 0.27 for AEs) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy in hepatic encephalopathy compared to conventional therapies?

Contradictions arise from heterogeneous trial endpoints (e.g., ammonia levels vs. psychometric scores). Subgroup and sensitivity analyses are critical: one meta-analysis found this compound improved EEG parameters (WMD = 0.21, p=0.0004) and HE grades (WMD = -2.33, p=0.00001) despite non-significant ammonia reductions . Future trials should standardize endpoints (e.g., time to decompensation ) and use random-effects models to account for variability .

Q. What methodologies assess this compound’s impact on gut microbiota and antimicrobial resistance in long-term studies?

Longitudinal stool susceptibility testing (e.g., in TARGET3 IBS trials) and 16S rRNA sequencing track resistance emergence. Despite theoretical concerns, this compound’s low systemic absorption and minimal resistance induction (<1% in PBS-listed cohorts) support its safety. However, integrated systems like Australia’s AURA Surveillance are recommended for population-level monitoring .

Q. What mechanistic insights explain this compound’s anti-inflammatory effects beyond antimicrobial activity?

this compound activates human pregnane X receptor (PXR) in the colon, inhibiting NF-κB-driven cytokines (e.g., TNF-α, IL-6). In PXR-humanized mice, this compound reduced DSS-induced colitis severity by suppressing iNOS, MCP-1, and ICAM-1 (p<0.05). Luciferase reporter assays in HT-29 cells confirmed PXR-mediated NF-κB repression .

Q. How does chronic this compound exposure affect hepatic lipid metabolism, and what preclinical models validate these findings?

In PXR-humanized mice , 6-month this compound treatment induced hepatic steatosis via PXR-dependent upregulation of lipid uptake genes (e.g., CD36) in intestinal epithelia, increasing serum triglycerides. No hepatic this compound accumulation was detected, suggesting indirect mechanisms. Researchers should use transgenic models and lipidomic profiling to evaluate metabolic side effects .

Q. What statistical approaches are optimal for analyzing this compound’s efficacy in IBS trials with mixed outcomes?

Intention-to-treat (ITT) analysis and Bonferroni corrections (for multiple comparisons) are standard. For non-normal data (e.g., SF-36 scores), Mann-Whitney U tests are applied, while 2×2 ANOVA models assess intervention-condition interactions (e.g., this compound vs. placebo across exclusion/inclusion phases) .

Q. Methodological Recommendations

- Analytical Validation : Include RSD thresholds (<5%) and linearity ranges (e.g., 50–500 μg/mL) for HPLC/CE protocols .

- Trial Design : Use pooled AE datasets from phase 2b/3 trials to enhance statistical power .

- Mechanistic Studies : Combine PXR-humanized models with NF-κB reporter assays to dissect anti-inflammatory pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.